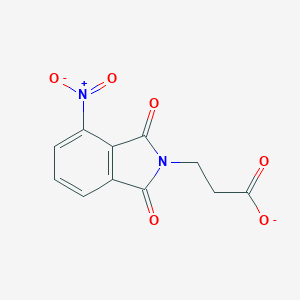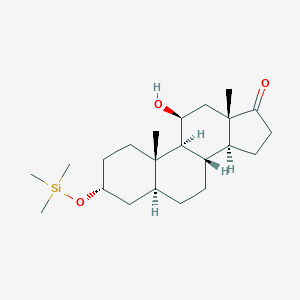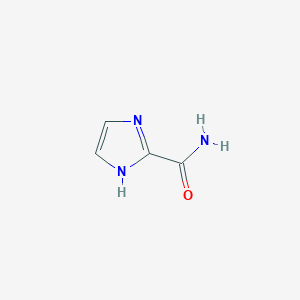
4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methoxy group at the 4-position and a methyl group at the 2-position, with an oxygen atom bonded to the nitrogen at the 1-position, forming an N-oxide.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium typically involves the oxidation of 4-Methoxy-2-methylpyrimidine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under controlled temperature conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of supported metal oxide catalysts can also be employed to improve the reaction rate and selectivity. These methods ensure the large-scale production of the compound with high purity and consistency.
化学反应分析
Types of Reactions: 4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyrimidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 2- and 4-positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher oxidized pyrimidine derivatives.
Reduction: 4-Methoxy-2-methylpyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学研究应用
4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism of action of 4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. It may inhibit specific enzymes or interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
4-Methoxy-2-methylpyrimidine: Lacks the N-oxide group, resulting in different reactivity and biological activity.
2-Methylpyrimidine 1-oxide: Lacks the methoxy group, affecting its chemical properties and applications.
4-Methoxypyrimidine 1-oxide:
Uniqueness: 4-Methoxy-2-methyl-1-oxidopyrimidin-1-ium is unique due to the presence of both the methoxy and methyl groups, along with the N-oxide functionality. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
17759-07-8 |
|---|---|
分子式 |
C6H8N2O2 |
分子量 |
140.14 g/mol |
IUPAC 名称 |
4-methoxy-2-methyl-1-oxidopyrimidin-1-ium |
InChI |
InChI=1S/C6H8N2O2/c1-5-7-6(10-2)3-4-8(5)9/h3-4H,1-2H3 |
InChI 键 |
NPYHNTFALKFYQP-UHFFFAOYSA-N |
SMILES |
CC1=[N+](C=CC(=N1)OC)[O-] |
规范 SMILES |
CC1=[N+](C=CC(=N1)OC)[O-] |
同义词 |
Pyrimidine, 4-methoxy-2-methyl-, 1-oxide (8CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)








